molecular formula C8H11N3O2 B13875926 N,N,3-trimethyl-5-nitropyridin-2-amine

N,N,3-trimethyl-5-nitropyridin-2-amine

Cat. No.: B13875926
M. Wt: 181.19 g/mol
InChI Key: ITSUQKGWFHVUSZ-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-5-nitropyridin-2-amine is a chemical compound offered for research and development purposes. As a derivative of the 5-nitropyridin-2-amine scaffold, this compound is of significant interest in medicinal chemistry and drug discovery. Related chemical structures, such as 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, have been identified as novel, pure androgen receptor antagonists with potential to overcome antiandrogen resistance in prostate cancer treatment . The core 5-nitropyridin-2-amine structure serves as a key pharmacophore in the development of high-affinity agents that can antagonize wild-type and drug-resistant mutant androgen receptors . Researchers can utilize this amine as a versatile synthetic building block for the discovery of new therapeutic agents. The presence of the nitro group and the amine functionality on the pyridine ring makes it a suitable precursor for further chemical modifications and synthesis of diverse compound libraries. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Safety and Handling: Researchers should consult the Safety Data Sheet (SDS) prior to use. While a specific hazard profile for this exact compound is not available, structurally similar compounds often carry warnings for hazards such as skin irritation (H315) and serious eye irritation (H319) . Standard laboratory safety practices, including the use of personal protective equipment (PPE), are recommended. Storage: For extended stability, it is recommended to store the product sealed in a dry environment .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N,N,3-trimethyl-5-nitropyridin-2-amine

InChI

InChI=1S/C8H11N3O2/c1-6-4-7(11(12)13)5-9-8(6)10(2)3/h4-5H,1-3H3

InChI Key

ITSUQKGWFHVUSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material Selection and General Strategy

The synthesis typically starts from 2-aminopyridine derivatives, particularly 2-amino-3-methylpyridine (3-methylpyridin-2-ylamine), which provides the methyl group at position 3 and the amino group at position 2. Subsequent nitration introduces the nitro group at the 5-position, and finally, N,N-dimethylation of the amino group is performed.

Nitration of 2-Amino-3-Methylpyridine to 2-Amino-3-Methyl-5-Nitropyridine

A well-documented method involves nitration of 2-amino-3-methylpyridine using mixed acid conditions (concentrated sulfuric acid and fuming nitric acid) under strict temperature control to avoid over-nitration or ring degradation.

Typical Reaction Conditions:

Step Reagents and Conditions Notes
1 Dissolve 2-amino-3-methylpyridine in concentrated sulfuric acid Temperature at 0°C
2 Add mixture of fuming nitric acid and concentrated sulfuric acid dropwise Keep temperature below 20°C
3 Warm reaction mixture to 35-40°C in portions Maintain temperature under 40°C
4 Stir at 50°C for 30 minutes Ensures completion of nitration
5 Cool and neutralize with concentrated aqueous ammonia Precipitates product
6 Filter, wash, and recrystallize from DMF Purification step

Yield: Approximately 35% for 2-amino-3-methyl-5-nitropyridine.

N,N-Dimethylation of 2-Amino-3-Methyl-5-Nitropyridine

The N,N-dimethylation of the amino group is achieved by nucleophilic substitution reactions using methylating agents or by direct amination with dimethylamine derivatives.

A representative method for preparing N,N-dimethyl-3-nitropyridin-2-amine (a close analog) involves:

  • Reacting 2-fluoro-3-nitropyridine with dimethylamine in the presence of potassium carbonate in tetrahydrofuran (THF) solvent.
  • Heating the sealed reaction mixture at 100°C for 16 hours.
  • Workup includes quenching with water, extraction with ethyl acetate, drying, and purification by column chromatography.

Reaction Summary:

Reagents Conditions Yield Product Description
2-fluoro-3-nitropyridine DMF solution, 100°C, 16 h 90% N,N-dimethyl-3-nitropyridin-2-amine (yellow solid)

This method indicates the feasibility of nucleophilic aromatic substitution (S_NAr) on halogenated nitropyridines to introduce N,N-dimethylamino groups.

Alternative Nitration Using N2O5/SO2 System

An alternative, environmentally friendlier nitration method involves using dinitrogen pentoxide (N2O5) dissolved in liquid sulfur dioxide (SO2) at low temperatures (around –11°C), followed by hydrolysis in water.

This method provides moderate to good yields for methyl-substituted nitropyridines, including 3-methyl-5-nitropyridine derivatives, with less byproduct formation compared to traditional mixed acid nitration.

Selected Yields for Methylpyridines Nitration:

Substituent (R) Product Yield (%)
3-Methyl 3-Methyl-5-nitropyridine 29-37

This method involves a nitro group migration mechanism via a sigmatropic shift rather than classical electrophilic aromatic substitution, enhancing regioselectivity.

Microreactor-Based Continuous Nitration

A patent describes a microreactor method for preparing 5-nitro-2-aminopyridine derivatives, which can be adapted for methyl-substituted analogs.

Key Features:

  • Two reaction liquids: one containing 2-aminopyridine in organic solvent, the other a mixture of concentrated nitric and sulfuric acids.
  • Both liquids are pumped into a microreactor at controlled temperatures (20-60°C).
  • Reaction time is short; atmospheric pressure is maintained.
  • Advantages include high yield, safety, low cost, and environmental friendliness.

This continuous flow nitration method could be optimized for this compound synthesis by using 2-amino-3-methylpyridine as starting material.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Mixed Acid Nitration 2-Amino-3-methylpyridine H2SO4 + HNO3, 0–50°C, neutralization with NH3 35 Traditional, moderate yield
Nucleophilic Aromatic Substitution 2-Fluoro-3-nitropyridine Dimethylamine, K2CO3, THF, 100°C, 16 h 90 Efficient N,N-dimethylation
N2O5/SO2 Nitration Methylpyridines N2O5 in SO2, –11°C, hydrolysis 29–37 Alternative nitration, regioselective
Microreactor Continuous Nitration 2-Aminopyridine derivatives Concentrated HNO3 + H2SO4, 20–60°C, flow system High Safe, scalable, environmentally friendly

Research Results and Discussion

  • The mixed acid nitration method, while classical, suffers from moderate yields and requires careful temperature control to avoid side reactions.
  • The N2O5/SO2 method offers a cleaner reaction profile with better regioselectivity due to a unique nitro migration mechanism.
  • Nucleophilic aromatic substitution using halogenated nitropyridines allows for efficient introduction of N,N-dimethylamino groups, crucial for the final compound structure.
  • Microreactor technology promises improved safety and scalability, which is advantageous for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,3-trimethyl-5-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-5-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N,N-Diethyl-5-nitropyridin-2-amine
  • Molecular Formula : C₉H₁₃N₃O₂
  • Key Features: N,N-Diethylamine at position 2 and nitro at position 5. Crystal structure reveals two independent molecules in the asymmetric unit, linked via weak C–H···O interactions to form zigzag chains.
N,N-Dimethyl-3-nitropyridin-2-amine
  • Molecular Formula : C₇H₉N₃O₂
  • Key Features :
    • Nitro group at position 3 (vs. 5 in the target compound).
    • Positional isomerism significantly alters electronic properties: the nitro group at position 3 creates a meta-directing effect, whereas position 5 (para to the amine) enhances resonance stabilization of the aromatic ring .
2-Amino-3-chloro-5-nitropyridine
  • Molecular Formula : C₅H₄ClN₃O₂
  • Key Features :
    • Chlorine at position 3 and nitro at position 5.
    • The electron-withdrawing chlorine increases acidity of the amine group compared to methyl substituents. This compound may exhibit enhanced stability in acidic conditions but reduced nucleophilicity .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Key Interactions
N,N,3-Trimethyl-5-nitropyridin-2-amine* 195.22 Not reported Moderate in DMSO N–H···O, C–H···π (inferred)
N,N-Diethyl-5-nitropyridin-2-amine 195.22 Not reported Low in water C–H···O (crystal packing)
N,N-Dimethyl-3-nitropyridin-2-amine 167.17 Not reported High in acetone Resonance stabilization
2-Amino-3-chloro-5-nitropyridine 173.56 180–185 Low in ethanol N–H···Cl, N–H···N

*Inferred from analogs; experimental data required for confirmation.

Spectroscopic and Crystallographic Insights

  • NMR Data :
    • In analogs like 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (), ¹H NMR shows deshielded aromatic protons (δ 8.5–9.0 ppm) due to nitro and halogen substituents. The target compound’s methyl groups would likely produce upfield shifts (δ 2.0–3.0 ppm) .
  • X-ray Crystallography: N,N-Diethyl-5-nitropyridin-2-amine exhibits monoclinic packing (space group P2₁/c) with Z = 8, while methyl-substituted analogs may adopt different lattice arrangements due to smaller substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N,3-trimethyl-5-nitropyridin-2-amine, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and nitration reactions. For example, starting with a substituted pyridine, methylation of the amine group is achieved using methyl iodide under basic conditions (e.g., NaH in THF at 0–5°C). Subsequent nitration requires HNO₃/H₂SO₄ at 50–60°C, with careful temperature control to avoid over-nitration.
  • Optimization : Use HPLC or TLC to monitor intermediate purity. Adjust stoichiometry of methylating agents (e.g., excess CH₃I) and reaction time (4–6 hours) to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect aromatic protons at δ 8.2–8.5 ppm (pyridine ring) and methyl groups at δ 2.8–3.2 ppm (N,N-dimethyl) and δ 2.5 ppm (C3-methyl).
  • ¹³C NMR : Nitro group adjacent to the pyridine ring causes deshielding (~150 ppm for C5).
    • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 196.1 (C₈H₁₁N₃O₂). Fragmentation peaks at m/z 166 (loss of NO₂) and 121 (loss of CH₃ groups) confirm substituents .

Q. What crystallographic methods are suitable for determining the molecular packing and hydrogen-bonding interactions of this compound?

  • Single-Crystal X-ray Diffraction : Use SHELXL (via SHELXTL suite) for structure refinement. For example, monoclinic space group P2₁/c with cell parameters a = 14.67 Å, b = 10.69 Å, c = 12.42 Å, and β = 96.8° (similar to N,N-diethyl analogs). Hydrogen bonds between nitro-O and amine-H stabilize the lattice .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions, and what mechanistic insights exist?

  • Mechanistic Study : The electron-withdrawing nitro group activates the pyridine ring at the ortho and para positions. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on [nucleophile] (e.g., amines) in polar aprotic solvents (DMF, DMSO).
  • Controlled Experiments : Compare reaction rates with non-nitrated analogs to quantify activation effects. Computational DFT models (e.g., Gaussian) predict charge distribution at reaction sites .

Q. How can discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) be resolved during refinement?

  • Data Reconciliation : Use SHELXL’s restraints (e.g., DFIX, SIMU) to harmonize bond length deviations. For example, C-N bond lengths in the nitro group should average 1.21 Å. Validate thermal displacement parameters (ADPs) with Hirshfeld surface analysis to detect disorder .

Q. What computational approaches predict the electronic effects of N,N,3-trimethyl substitution on the pyridine ring’s aromaticity?

  • DFT Modeling : B3LYP/6-311+G(d,p) calculations show reduced electron density at C5 (due to nitro) and increased density at C2 (due to N,N-dimethyl). NBO analysis quantifies hyperconjugation from methyl groups to the ring .

Q. What analytical strategies detect trace nitrosamine impurities (e.g., N-nitrosodimethylamine) in synthesized batches?

  • LC-MS/MS Method : Use EPA Method 521 with a C18 column (2.1 × 100 mm, 1.7 µm) and MRM transitions (m/z 75 → 58 for NDMA). Validate detection limits (LOQ < 1 ppb) via spike-recovery experiments in acetonitrile/water .

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